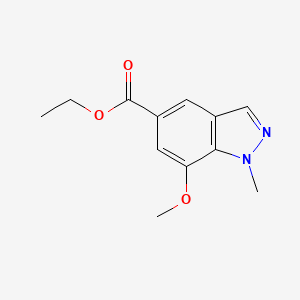

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

Description

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate (CAS: 894779-32-9) is an indazole derivative with a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . Its structure features a methoxy group (-OCH₃) at position 7, a methyl group (-CH₃) at position 1, and an ethyl ester (-COOCH₂CH₃) at position 5 of the indazole core. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules targeting diverse therapeutic pathways . Its physicochemical properties include stability under dry, room-temperature storage conditions, with hazards including irritation (H315, H319) and acute toxicity (H302) upon exposure .

Properties

IUPAC Name |

ethyl 7-methoxy-1-methylindazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-4-17-12(15)8-5-9-7-13-14(2)11(9)10(6-8)16-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUBQSQVXTTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)OC)N(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indazole derivatives, which this compound is a part of, have been found to interact with a wide variety of biological targets.

Mode of Action

Indazole derivatives have been reported to exhibit a broad range of biological properties, suggesting diverse modes of action.

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the indazole derivative and the biomolecule it interacts with.

Biological Activity

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the compound's potential in various biological applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Overview of Indazoles

Indazoles are known for their versatile biological activities and are frequently incorporated into pharmaceuticals. The presence of specific substituents on the indazole ring can significantly influence the compound's chemical reactivity and biological efficacy. Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate features a methoxy group at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position of the indazole ring.

The mechanism of action for ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate involves its interaction with various molecular targets. It is believed to modulate cellular processes by binding to enzymes or receptors, affecting signal transduction pathways and gene expression . Although specific targets remain under investigation, preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.

Antimicrobial Properties

Research indicates that ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown that compounds within the indazole family can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer properties of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate have been highlighted in several case studies:

- Study on Cancer Cell Lines : A recent study evaluated various indazole derivatives for their antiproliferative effects against cancer cell lines. Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate demonstrated promising results, with an IC50 value indicating effective inhibition of cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate | K562 (Leukemia) | 5.15 |

| Control (Standard Drug) | K562 (Leukemia) | 10.0 |

This data suggests that this compound could serve as a scaffold for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has shown potential anti-inflammatory effects. Indazoles have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes . The compound's ability to modulate inflammation could be beneficial in treating conditions characterized by excessive inflammatory responses.

Case Studies and Research Findings

Several studies have focused on optimizing derivatives of indazoles for enhanced biological activity:

- Optimization Studies : Research has shown that modifications to the indazole scaffold can lead to improved potency against specific targets such as FGFR (Fibroblast Growth Factor Receptors). For example, derivatives with additional fluorine substituents exhibited significantly lower IC50 values compared to their non-fluorinated counterparts, indicating enhanced biological activity .

- Enzyme Inhibition : Inhibitory assays demonstrated that certain derivatives of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate effectively inhibited target enzymes involved in cancer progression. These findings underscore the potential for developing targeted therapies based on this compound's structure .

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Recent studies have indicated that indazole derivatives, including ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, exhibit significant anticancer properties. They have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the compound's ability to target specific pathways involved in cancer progression, suggesting its potential as a lead compound for drug development .

-

Neurological Disorders :

- The compound has been investigated for its neuroprotective effects. It may modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety. Research suggests that derivatives of indazole can enhance cognitive function and provide neuroprotection against oxidative stress .

- Anti-inflammatory Effects :

Synthetic Methodologies

The synthesis of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate typically involves multi-step organic reactions:

-

Starting Materials :

- The synthesis often begins with readily available indazole derivatives.

-

Reactions Involved :

- Key reactions include methylation and esterification processes to introduce the methoxy and ethyl groups at specific positions on the indazole ring.

- Yield Optimization :

Case Study 1: Anticancer Properties

A study conducted by researchers at a leading pharmaceutical institute demonstrated that ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

In another research project, the compound was tested for its effects on neuronal cells subjected to oxidative stress. Results indicated that it could protect neurons from damage, enhancing cell viability and reducing markers of oxidative damage .

Case Study 3: Anti-inflammatory Activity

A pharmacological assessment revealed that the compound effectively reduced inflammation in animal models of arthritis. The study highlighted its ability to decrease levels of inflammatory mediators, showcasing its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Reactivity Differences :

- The methoxy group in Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate enhances electron density, making it less reactive toward electrophiles compared to chloro-substituted analogues like Methyl 5-chloro-1H-indazole-7-carboxylate .

- Ester position (3 vs. 5) significantly impacts biological activity. For example, Ethyl 5-methyl-1H-indazole-3-carboxylate shows higher anti-inflammatory potency than 5-carboxylate derivatives due to improved target binding .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate?

- Methodology :

- Step 1 : Start with a substituted indazole core (e.g., 7-hydroxy-1H-indazole-5-carboxylic acid). Introduce the methoxy group via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Protect the indazole nitrogen via methylation using methylating agents like methyl iodide or trimethylsilyl diazomethane .

- Step 3 : Esterify the carboxylic acid moiety using ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) .

- Key Validation : Monitor reactions via TLC (e.g., hexane:ethyl acetate, 70:30, Rf ≈ 0.6) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at ~δ 3.9 ppm, ester carbonyl at ~δ 165–170 ppm).

- IR : Detect ester C=O (~1700–1750 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ expected for C₁₂H₁₄N₂O₃).

- Cross-Reference : Compare with analogs like methyl 1-methyl-1H-indazole-5-carboxylate .

Q. What purification methods are effective for isolating this compound?

- Techniques :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:2 to 6:4).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles .

- Purity Check : Confirm via melting point analysis (compare with literature values for analogs, e.g., 183°C for related indazoles) .

Advanced Questions

Q. How is SHELX software applied to determine the crystal structure of this compound?

- Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution : Employ SHELXD for phase determination via dual-space methods .

- Refinement : Refine with SHELXL using least-squares minimization, incorporating anisotropic displacement parameters and hydrogen bonding constraints .

- Key Parameters :

| Software Module | Function | Reference |

|---|---|---|

| SHELXD | Phase problem solution | |

| SHELXL | Refinement, H-bond modeling |

Q. How do hydrogen-bonding motifs influence the solid-state packing of this compound?

- Analysis :

- Use graph-set notation (e.g., S(6) rings for N-H···O interactions) to classify H-bond patterns .

- Mercury CSD 2.0 can visualize and compare packing motifs with similar indazole derivatives (e.g., methyl 7-(benzyloxy)-1H-indole-5-carboxylate) .

- Example: Methoxy and ester groups may form C-H···O interactions, stabilizing layered packing .

Q. How to address contradictions in crystallographic data during refinement?

- Resolution Strategies :

- Data Quality : Verify data completeness (e.g., >95% for high-resolution structures) and correct for absorption effects .

- Model Validation : Cross-check residual density maps for missed H-bonds or disorder.

- Software Comparison : Compare SHELXL refinements with alternative programs (e.g., OLEX2) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.